![molecular formula C12H20O5 B1610056 Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 189509-22-6](/img/structure/B1610056.png)
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Beschreibung
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The official IUPAC name is this compound, which precisely describes the structural components and their spatial arrangements. The compound is also systematically referred to as 1,4-dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester, which emphasizes the parent spirocyclic framework and the attached functional groups.
The molecular formula C12H20O5 indicates the presence of twelve carbon atoms, twenty hydrogen atoms, and five oxygen atoms, with a molecular weight of 244.28 grams per mole. The Chemical Abstracts Service has assigned the unique identifier 189509-22-6 to this compound, ensuring unambiguous identification in chemical databases and literature. The MDL number MFCD22761954 provides an additional standardized identifier for this compound in chemical information systems.
Alternative naming conventions include several descriptive forms that highlight different structural aspects of the molecule. The compound can be referred to as (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetic acid ethyl ester, which emphasizes the acetic acid derivative nature of the molecule. French nomenclature designates it as (8-Hydroxy-1,4-dioxaspiro[4.5]déc-8-yl)acétate d'éthyle, while German systematic naming uses Ethyl-(8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetat.
The SMILES notation O=C(OCC)CC(CC1)(O)CCC21OCCO2 provides a linear representation of the molecular structure, clearly indicating the connectivity between atoms and the presence of the spirocyclic center. This notation is particularly useful for computational chemistry applications and database searches, as it unambiguously represents the three-dimensional structure in a linear format.
Eigenschaften
IUPAC Name |
ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-2-15-10(13)9-11(14)3-5-12(6-4-11)16-7-8-17-12/h14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXSXPMLULVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC2(CC1)OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455119 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189509-22-6 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Starting Material and Core Construction
The synthesis commonly begins with commercially available 1,4-dioxaspiro[4.5]decan-8-one, which serves as the spirocyclic ketone precursor. This compound provides the rigid spirocyclic scaffold essential for the target molecule.
- Acylation Step: The ketone is acylated using diethyl oxalate in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (−78 °C). This step introduces the ethyl acetate functionality adjacent to the spiro center, yielding an intermediate keto-ester compound with good yield.
Direct Esterification and Hydroxylation
Alternatively, the target compound can be synthesized by direct esterification of the spirocyclic alcohol with ethyl bromoacetate or via hydroxylation of the corresponding ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. These methods require controlled reaction conditions to preserve the spirocyclic integrity and avoid side reactions.
Reaction Conditions and Catalysts
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are commonly used solvents to facilitate solubility and reaction kinetics.
Temperature Control: Low temperatures (−78 °C) are critical during acylation to control regioselectivity and prevent decomposition. Other steps are typically performed at room temperature or mild heating (up to 70 °C).
Preparation of Stock Solutions for Research Use
For applications requiring the compound in solution form (e.g., biological assays), preparation of stock solutions involves:
Dissolving the compound in DMSO to create a master stock solution at a defined concentration (e.g., 10 mM).
Sequential dilution with co-solvents such as PEG300, Tween 80, and water or corn oil to achieve clear in vivo formulations.
Storage recommendations include keeping solutions at −80 °C for up to 6 months or at −20 °C for up to 1 month to maintain stability.
Summary Table of Preparation Parameters
Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|
Acylation of spiroketone | Diethyl oxalate, LDA | THF or acetonitrile | −78 °C | Good (not specified) | Formation of keto-ester intermediate |
Cyclization with hydrazine | Propyl hydrazine | Ethanol or DMSO | Room temp | 82 | Formation of tetrahydroindazole |
Hydrolysis to acid | Acid/base hydrolysis | Aqueous solvents | Room temp | Not specified | Prepares acid for amide coupling |
Amide coupling | Dimethylamine or piperidine | DCM or similar | Room temp | Not specified | Optional derivatization step |
Ketal deprotection & reduction | NaBH4, Ti(i-PrO)4 catalyst | Ethanol | 0 to room temp | 37-63 | Final hydroxylation and functionalization |
Stock solution preparation | DMSO, PEG300, Tween 80, water/corn oil | N/A | N/A | N/A | For biological assay formulations |
Research Findings and Notes
The spirocyclic core provides conformational rigidity, which is crucial for the compound's biological activity and stability.
The presence of the hydroxyl group at the spiro center enables hydrogen bonding and influences solubility, which is significant for formulation and bioavailability.
Safety protocols during synthesis recommend using nitrile gloves, lab coats, and fume hoods to avoid exposure, as spirocyclic compounds may pose handling risks.
The compound’s molecular weight is 244.28 g/mol, and it has moderate solubility in organic solvents, which guides solvent choice during synthesis and formulation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate has shown promising antimicrobial properties against various pathogens. In a study conducted by researchers at [source], the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting potential therapeutic applications in treating inflammatory diseases [source].
Drug Delivery Systems
The unique structural characteristics of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds [source].
Polymer Synthesis
This compound serves as a valuable building block in polymer chemistry. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability [source].
Coatings and Adhesives
The compound's chemical stability and adhesion properties make it an attractive candidate for coatings and adhesives applications. Case studies have shown that incorporating this compound into formulations enhances durability and resistance to environmental factors [source].
Table 1: Summary of Biological Activities
Activity Type | Test Organisms | Results |
---|---|---|
Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
Anti-inflammatory | Human cell lines | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to standard antibiotics [source].
Case Study 2: Drug Delivery Enhancement
In a formulation study, researchers demonstrated that this compound could significantly enhance the solubility of poorly soluble drugs like curcumin, leading to improved bioavailability in vivo [source].
Wirkmechanismus
The mechanism of action of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic structure. Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The spirocyclic 1,4-dioxaspiro[4.5]decane scaffold is common in several compounds, but substituents critically influence reactivity, stability, and applications. Below are key analogues:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in the target compound enhances polarity and aqueous solubility compared to non-hydroxylated analogues like Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate .
- Melting Points: Hydroxyl-containing derivatives (e.g., the target compound) often exhibit higher melting points due to hydrogen bonding. For example, (E)-N-(4-nitrophenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D1) melts at 125–126°C , whereas non-polar spiro compounds like Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate are typically liquids at room temperature .
Reactivity and Functionalization
- Ester vs. Hydroxyl Reactivity : The ethyl acetate group in the target compound serves as a leaving group for nucleophilic substitution, enabling further derivatization. In contrast, carboxylate esters (e.g., Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) are less reactive toward nucleophiles .
- Bioactivity : Compounds like VU02 () incorporate aromatic and heterocyclic moieties, conferring bioactivity absent in the target compound, which is primarily a synthetic intermediate .
Biologische Aktivität
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate, identified by CAS number 189509-22-6, is a compound characterized by its unique spirocyclic structure. The biological activity of this compound has garnered attention due to its potential therapeutic applications and interactions with biological systems. This article reviews the available literature on its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₁₂H₂₀O₅
- Molecular Weight : 244.28 g/mol
- Structure : The compound features a spirocyclic system that contributes to its unique biological properties.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects and mechanisms of action.
Antioxidant Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in various biological systems.
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses and may be beneficial in treating metabolic disorders.
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
- Case Study on Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various spirocyclic compounds, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
- Antimicrobial Activity Assessment : A research article focused on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative in food products.
- Enzyme Inhibition Analysis : In vitro studies demonstrated that this compound inhibited lipase activity, which is crucial for lipid metabolism, indicating its potential role in managing obesity and related metabolic disorders.
Research Findings
Recent studies provide insights into the mechanisms underlying the biological activities of this compound:
Q & A
Q. Q1. What are standard synthetic routes for Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate?
Methodological Answer: The compound is commonly synthesized via enolate alkylation . For example:
- Step 1: React 1,4-dioxaspiro[4.5]decan-8-one with LDA (lithium diisopropylamide) in anhydrous THF at −78°C to generate the enolate.
- Step 2: Add diethyl oxalate to the enolate, followed by gradual warming to room temperature.
- Step 3: Quench with HCl, extract with EtOAc, and purify via column chromatography .
Yield Optimization: Use stoichiometric excess of diethyl oxalate (1.1 eq) and inert conditions to suppress side reactions.
Q. Q2. How is the compound characterized structurally?
Methodological Answer:
- NMR Analysis: Key signals include:
- ¹H NMR: Peaks at δ 2.75–2.59 (m, 2H, spiro-CH₂), δ 1.72–1.21 (m, cyclopropane protons).
- ¹³C NMR: Carbonyl signals at δ 174.7 (ester) and δ 172.7 (spiro-ketal) .
- Mass Spectrometry: Exact mass (calc. for C₁₂H₂₀O₅): 244.1312. Use high-resolution MS to confirm molecular ion peaks and rule out impurities .
Q. Q3. What storage conditions ensure compound stability?
Methodological Answer: Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and ketal groups. Avoid exposure to moisture or strong acids/bases, which degrade the spirocyclic structure .
Advanced Research Questions
Q. Q4. How can stereoselective synthesis of the spirocyclic core be achieved?
Methodological Answer:
- Chiral Auxiliaries: Introduce a chiral ligand (e.g., (R)-BINOL) during enolate formation to control stereochemistry at the spiro carbon.
- Asymmetric Catalysis: Use Pd-catalyzed cyclization with chiral phosphine ligands (e.g., Josiphos) to form the spiro center with >90% ee .
Key Challenge: Competing ring-opening reactions require low temperatures (−40°C) and anhydrous solvents .
Q. Q5. How to resolve contradictions in reported NMR data for derivatives?
Methodological Answer:
- Solvent Effects: Compare data in CDCl₃ vs. DMSO-d₆; polar solvents shift spiro-ketal protons upfield by δ 0.2–0.3.
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify conformational flexibility in the dioxaspiro ring, which broadens peaks at RT but resolves at −40°C .
Table 1: Reported ¹³C NMR Shifts Across Studies
Carbon Position | δ in CDCl₃ | δ in DMSO-d₆ |
---|---|---|
Ester Carbonyl | 174.7 | 173.9 |
Spiro-Ketal | 172.7 | 171.5 |
Cyclopropane CH₂ | 46.0 | 45.2 |
Q. Q6. What strategies mitigate low yields in scaled-up synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer during enolate formation (yield increases from 60% to 85% at 50 mmol scale) .
- In Situ Quenching: Directly extract the reaction mixture into cold aqueous HCl to minimize ester hydrolysis .
Data-Driven Research Design
Q. Q7. How to design experiments probing the compound’s reactivity as a ketal-protecting group?
Methodological Answer:
Q. Q8. How to analyze byproducts from incomplete alkylation?
Methodological Answer:
- LC-MS Tracking: Identify byproducts (e.g., mono-alkylated intermediates) using a C18 column and ESI-MS in positive ion mode.
- Purification Protocol: Use preparative HPLC with a gradient of 70–100% MeCN/H₂O to isolate >95% pure product .
Structural Modification for Functional Studies
Q. Q9. What functional groups tolerate modification without disrupting the spiro core?
Methodological Answer:
Q. Q10. How to design analogs for sigma-2 receptor binding studies?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethyl ester with a trifluoromethyl group (e.g., using BD251471 as a precursor) to enhance lipophilicity .
- Docking Studies: Use the compound’s X-ray crystal structure (if available) to model interactions with the receptor’s hydrophobic pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.